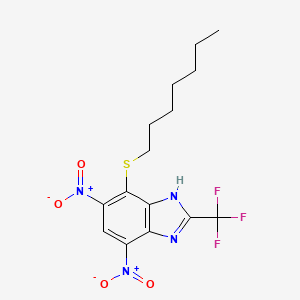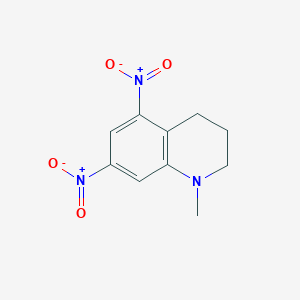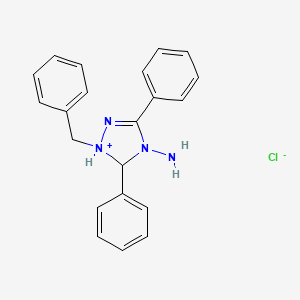![molecular formula C24H15N5O B14604388 N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide CAS No. 60701-88-4](/img/structure/B14604388.png)
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, nitrile groups, and an amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide typically involves a multi-step process. One common method starts with the preparation of 4-(tricyanoethenyl)aniline, which is then reacted with 3-aminobenzamide under specific conditions to form the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, its interaction with DNA topoisomerases can inhibit DNA replication, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
N-Phenylbenzamide: Lacks the tricyanoethenyl group, resulting in different electronic properties.
4-(Tricyanoethenyl)aniline: Contains the tricyanoethenyl group but lacks the benzamide moiety.
Benzamide: The simplest amide derivative of benzoic acid, lacking the additional aromatic and nitrile groups.
Uniqueness
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide is unique due to its combination of multiple functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or unique electronic characteristics.
特性
CAS番号 |
60701-88-4 |
|---|---|
分子式 |
C24H15N5O |
分子量 |
389.4 g/mol |
IUPAC名 |
N-[3-[4-(1,2,2-tricyanoethenyl)anilino]phenyl]benzamide |
InChI |
InChI=1S/C24H15N5O/c25-14-19(15-26)23(16-27)17-9-11-20(12-10-17)28-21-7-4-8-22(13-21)29-24(30)18-5-2-1-3-6-18/h1-13,28H,(H,29,30) |
InChIキー |
XZPCLIRRCRYIJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=CC=C(C=C3)C(=C(C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


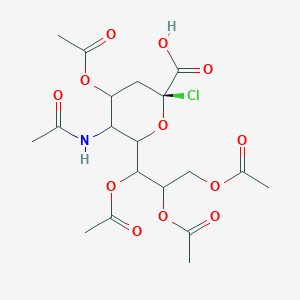

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
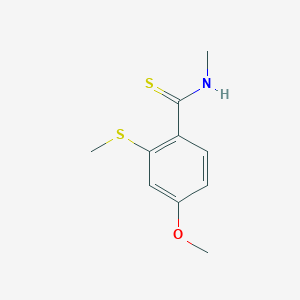
![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
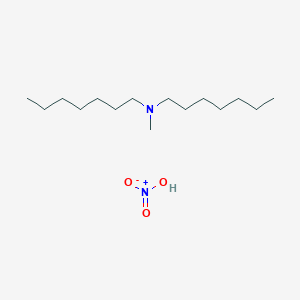
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
